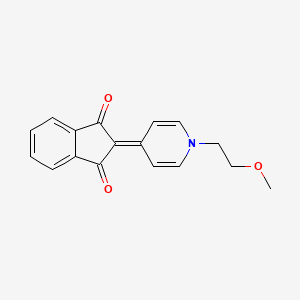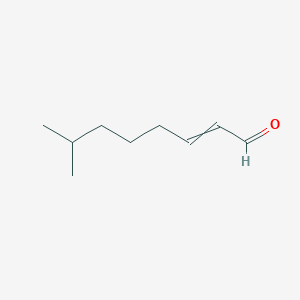
7-Methyl-2-octenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2-octenal is an organic compound with the molecular formula C9H16O. It is an aldehyde with a characteristic structure that includes a methyl group at the seventh carbon and a double bond between the second and third carbons. This compound is known for its distinct aroma and is used in various applications, including fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Methyl-2-octenal can be synthesized through several methods. One common approach involves the aldol condensation of 7-methyl-2-octanone with formaldehyde, followed by dehydration to form the desired aldehyde. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure selectivity and yield .
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale chemical reactors that allow for precise control of reaction parameters. The process often involves continuous flow systems to maintain consistent quality and high throughput. Catalysts and solvents are carefully chosen to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2-octenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-methyl-2-octanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 7-methyl-2-octanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: 7-Methyl-2-octanoic acid.
Reduction: 7-Methyl-2-octanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methyl-2-octenal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 7-Methyl-2-octenal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amino groups in proteins, potentially altering their function. This interaction can affect cellular pathways and lead to various biological effects.
Comparison with Similar Compounds
7-Methyl-2-octanol: The reduced form of 7-Methyl-2-octenal, used in similar applications but with different chemical properties.
7-Methyl-6-octenal: A structural isomer with a different position of the double bond, leading to distinct reactivity and applications.
2-Octenal: A related aldehyde with a different substitution pattern, used in various chemical syntheses.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
CAS No. |
53966-58-8 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
7-methyloct-2-enal |
InChI |
InChI=1S/C9H16O/c1-9(2)7-5-3-4-6-8-10/h4,6,8-9H,3,5,7H2,1-2H3 |
InChI Key |
FZVMEYWMTUXZJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


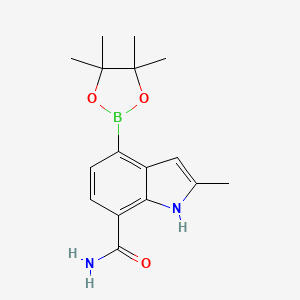
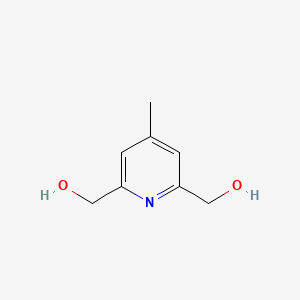
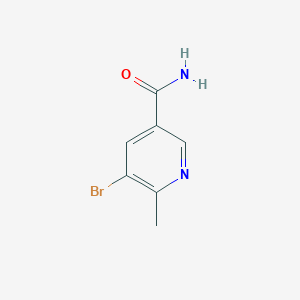
![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13942228.png)
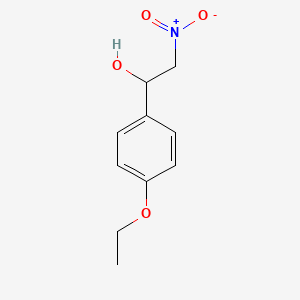
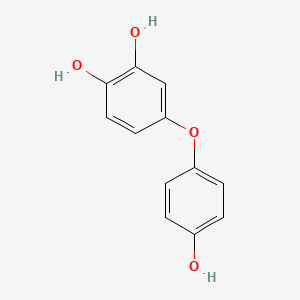
![2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid](/img/structure/B13942251.png)
![5,7,11-trimethylbenzo[c]acridine](/img/structure/B13942252.png)

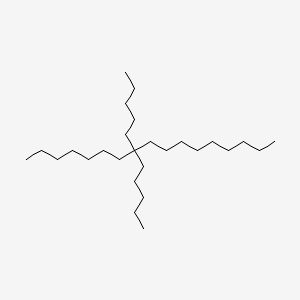
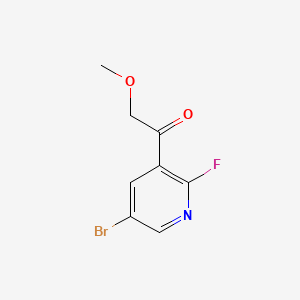

![2-[[3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13942292.png)
